5-nitro-1H-pyrazole-3-carbohydrazide
Overview
Description
5-nitro-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C4H5N5O3. It is a derivative of pyrazole, characterized by the presence of a nitro group at the 5-position and a carbohydrazide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide typically involves the reaction of 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-nitro-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 5-amino-1H-pyrazole-3-carbohydrazide.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-nitro-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and insensitivity
Mechanism of Action
The mechanism of action of 5-nitro-1H-pyrazole-3-carbohydrazide is not fully elucidated. it is believed to interact with various molecular targets through its nitro and hydrazide functional groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1H-pyrazole-3-carbohydrazide
- 3,5-dinitro-1H-pyrazole
- 1H-pyrazole-3-carbohydrazide
Uniqueness
5-nitro-1H-pyrazole-3-carbohydrazide is unique due to the presence of both a nitro group and a carbohydrazide group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZPLAIXATZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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